molecular formula C8H16N2 B1291542 Bicyclo[2.2.2]octane-1,4-diamine CAS No. 1659-77-4

Bicyclo[2.2.2]octane-1,4-diamine

Cat. No.: B1291542
CAS No.: 1659-77-4
M. Wt: 140.23 g/mol
InChI Key: VCEXBZCDUSJIFF-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-1,4-diamine is a bicyclic organic compound with the molecular formula C8H16N2. It is a colorless solid that is highly nucleophilic and serves as a versatile reagent in organic synthesis. This compound is known for its unique structure, which consists of a bicyclo[2.2.2]octane framework with two amine groups at the 1 and 4 positions.

Mechanism of Action

Target of Action

Bicyclo[2.2.2]octane-1,4-diamine, also known as DABCO or triethylenediamine, is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in various chemical reactions, indicating that its primary targets are the reactants in these reactions .

Mode of Action

As a catalyst, DABCO accelerates chemical reactions by reducing the activation energy required for the reaction to proceed . It does this by interacting with the reactants, forming intermediate complexes that can more easily convert to the products of the reaction .

Biochemical Pathways

The specific biochemical pathways affected by DABCO depend on the particular reaction it is catalyzing. For example, in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers, DABCO acts as a nucleophilic catalyst . In the Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes, DABCO serves as a catalyst .

Pharmacokinetics

It is known to be soluble in water and most organic solvents , which suggests it could be readily absorbed and distributed in biological systems. Its metabolism and excretion would depend on the specific biological system in which it is introduced.

Result of Action

The molecular and cellular effects of DABCO’s action are primarily related to its role as a catalyst. By accelerating chemical reactions, it can facilitate the synthesis of complex molecules, such as polymers . The exact effects would depend on the specific reaction being catalyzed.

Action Environment

Environmental factors can influence the action, efficacy, and stability of DABCO. For example, its catalytic activity can be affected by temperature, pH, and the presence of other substances . It is also hygroscopic and can absorb CO2 from the air , which could potentially affect its stability and reactivity.

Biochemical Analysis

Biochemical Properties

Bicyclo[2.2.2]octane-1,4-diamine plays a significant role in biochemical reactions due to its strong nucleophilicity and basicity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a nucleophilic catalyst in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . Additionally, it is involved in the Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes . The compound’s nucleophilicity allows it to promote a variety of coupling reactions, making it a versatile reagent in biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its strong nucleophilicity and basicity enable it to interact with cellular components, potentially affecting cell function. For example, it can act as a ligand and Lewis base, forming adducts with hydrogen peroxide and sulfur dioxide . These interactions can influence cellular redox states and metabolic pathways, thereby impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its nucleophilic nature allows it to participate in various biochemical reactions, such as the formation of adducts with electrophilic species . Additionally, it can act as a catalyst in polymerization reactions, influencing the synthesis and degradation of biomolecules . These molecular interactions contribute to its overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be hygroscopic and soluble in water, which can affect its stability in aqueous environments . Over time, it may undergo hydrolysis or other degradation processes, potentially altering its biochemical activity. Long-term studies in in vitro and in vivo settings are necessary to fully understand its temporal effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as promoting specific biochemical reactions or acting as a catalyst. At high doses, it can exhibit toxic or adverse effects. For instance, it is classified as harmful and can cause irritation to the skin, eyes, and respiratory system . Understanding the dosage-dependent effects is crucial for its safe and effective use in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its nucleophilic nature allows it to participate in reactions that modify metabolic intermediates and influence metabolic flux. For example, it can form adducts with electrophilic species, affecting the levels of metabolites and the overall metabolic state of cells . These interactions highlight its role in modulating metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility in water and hygroscopic nature facilitate its movement within aqueous environments . Additionally, its interactions with cellular components can influence its localization and accumulation in specific tissues or cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its ability to form adducts with hydrogen peroxide and sulfur dioxide suggests potential localization in organelles involved in redox regulation . Understanding its subcellular localization is essential for elucidating its biochemical functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[2.2.2]octane-1,4-diamine can be synthesized through several methods. One common approach involves the reduction of bicyclo[2.2.2]octane-1,4-dione using a suitable reducing agent such as lithium aluminum hydride. Another method includes the hydrogenation of bicyclo[2.2.2]octane-1,4-dinitrile in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation processes. The starting materials, such as bicyclo[2.2.2]octane-1,4-dinitrile, are subjected to hydrogenation under high pressure and temperature conditions, using catalysts like palladium or platinum to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.2]octane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form bicyclo[2.2.2]octane-1,4-dione.

    Reduction: The compound can be reduced to form this compound hydrochloride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products:

    Oxidation: Bicyclo[2.2.2]octane-1,4-dione.

    Reduction: this compound hydrochloride.

    Substitution: Various substituted bicyclo[2.2.2]octane derivatives.

Scientific Research Applications

Bicyclo[2.2.2]octane-1,4-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Quinuclidine: Similar in structure but has one nitrogen atom replaced by a carbon atom.

    Tropane: Another bicyclic compound with a different arrangement of nitrogen atoms.

Uniqueness: Bicyclo[2.2.2]octane-1,4-diamine is unique due to its high nucleophilicity and ability to form stable complexes with various reagents. Its structure allows for the eclipsing of methylene hydrogen atoms within the ethylene linkages, which is not commonly observed in other similar compounds .

Properties

IUPAC Name

bicyclo[2.2.2]octane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-7-1-2-8(10,5-3-7)6-4-7/h1-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEXBZCDUSJIFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302206
Record name Bicyclo[2.2.2]octane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1659-77-4
Record name Bicyclo[2.2.2]octane-1,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1659-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.2]octane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DOWEX® 550A-OH hydroxide resin (Aldrich, 75 g) was suspended in methanol, filtered, rinsed with methanol, and partially air dried. A portion of 1,4-diamino-bicyclo[2.2.2]octane dihydrochloride (10 g, 46.8 mmol) was taken up in methanol (200 mL), then treated with the above hydroxyl resin and stirred for 30 min (making sure all white clumps were dissolved). The mixture was filtered, the resin rinsed with methanol, and the filtrate concentrated in vacuo to afford 6.46 g (98%) of 1,4-diaminobicyclo[2.2.2]octane free base as a white solid (caution: compound readily carbonates in air and must be stored under nitrogen).
[Compound]
Name
550A-OH hydroxide
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
hydroxyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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